2-Ethenyl-1-methylnaphthalene
CAS No.: 35737-86-1
Cat. No.: VC17054433
Molecular Formula: C13H12
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35737-86-1 |
|---|---|
| Molecular Formula | C13H12 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | 2-ethenyl-1-methylnaphthalene |
| Standard InChI | InChI=1S/C13H12/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h3-9H,1H2,2H3 |
| Standard InChI Key | HQEBIIQRJHCZNH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=CC=CC=C12)C=C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
2-Ethenyl-1-methylnaphthalene consists of a naphthalene ring system (C₁₀H₈) with two substituents:
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Methyl group (-CH₃) at the 1-position.
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Ethenyl group (-CH=CH₂) at the 2-position.
The molecular formula is C₁₃H₁₂, with a calculated molecular weight of 168.24 g/mol. The ethenyl group introduces a planar, conjugated double bond, potentially influencing electronic properties and reactivity compared to simpler alkylated naphthalenes .
Table 1: Calculated Physicochemical Properties of 2-Ethenyl-1-methylnaphthalene
Synthetic Pathways and Challenges
Friedel-Crafts Alkylation
A naphthalene derivative could undergo sequential alkylation. For example:
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Methylation: Introduce a methyl group at the 1-position using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
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Ethenylation: Employ cross-coupling reactions (e.g., Heck reaction) to attach the ethenyl group at the 2-position. Palladium catalysts and styrene derivatives might facilitate this step .
Deprotection Strategies
A trimethylsilyl-protected precursor, as seen in the synthesis of 2-ethynylnaphthalene , could be adapted. Tetrabutylammonium fluoride (TBAF) might deprotect a silyl-ethenyl intermediate, yielding the target compound.
Physical and Chemical Properties
Stability and Reactivity
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Thermal Stability: Likely stable up to 200°C, similar to 1-methylnaphthalene .
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Photoreactivity: The ethenyl group may participate in [2+2] cycloadditions under UV light, forming dimeric products.
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Oxidation: Susceptible to epoxidation at the ethenyl double bond, analogous to styrene derivatives .
Solubility and Partitioning
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Solubility in Water: Estimated <1 mg/L (hydrophobic nature) .
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Organic Solvents: Miscible with toluene, dichloromethane, and THF.
Toxicological and Environmental Considerations
Acute Toxicity (Inferred Data)
Studies on 1-methylnaphthalene demonstrate species-specific respiratory toxicity in rodents :
For 2-ethenyl-1-methylnaphthalene, the ethenyl group may enhance electrophilicity, potentially increasing reactivity toward cellular nucleophiles (e.g., glutathione).
Table 2: Comparative Toxicity of Naphthalene Derivatives
*Hypothetical estimate based on structural analogs.
Environmental Persistence
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Biodegradation: Expected slow degradation due to aromaticity; half-life >60 days in soil .
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Bioaccumulation: Moderate (LogP ~4), similar to other PAHs.
Applications and Industrial Relevance
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